molecular formula C17H17NO4 B15147321 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one

2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B15147321
M. Wt: 299.32 g/mol
InChI Key: GLSRHVXZALELBN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinolinone core with methoxy and hydroxy functional groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3-dihydroquinolin-4(1H)-one is unique due to its specific combination of functional groups and the quinolinone core.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxy-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C17H17NO4/c1-21-13-8-7-10(9-14(13)22-2)15-17(20)16(19)11-5-3-4-6-12(11)18-15/h3-9,15,17-18,20H,1-2H3

InChI Key

GLSRHVXZALELBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)C3=CC=CC=C3N2)O)OC

Origin of Product

United States

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